![molecular formula C13H10N4 B14730903 Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile CAS No. 6342-44-5](/img/structure/B14730903.png)
Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile is a chemical compound characterized by its unique bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile typically involves high-pressure cycloaddition reactions. One common method is the Diels–Alder reaction, where tropone reacts with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene. This reaction is carried out under high pressure to improve the yield of the Diels–Alder adducts .
Industrial Production Methods
Industrial production methods for bicyclo[32 the principles of high-pressure cycloaddition and thermal cycloreversion procedures can be scaled up for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile involves its interaction with specific molecular targets. The pathways involved depend on the specific application and the derivatives used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the arrangement of carbon atoms.
Bicyclo[2.2.2]octane: Another similar compound with a different ring structure.
Uniqueness
Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile is unique due to its specific bicyclic structure and the presence of four cyano groups. This makes it a valuable compound for various synthetic applications and research studies .
Propiedades
Número CAS |
6342-44-5 |
|---|---|
Fórmula molecular |
C13H10N4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile |
InChI |
InChI=1S/C13H10N4/c14-6-12(7-15)10-2-1-3-11(5-4-10)13(12,8-16)9-17/h4-5,10-11H,1-3H2 |
Clave InChI |
FTIFOBUCPBKQCD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC(C1)C(C2(C#N)C#N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)
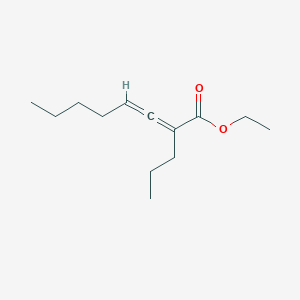
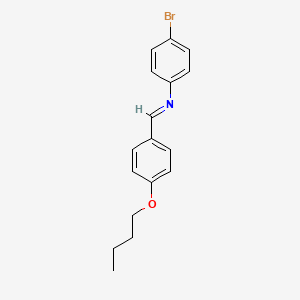
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)

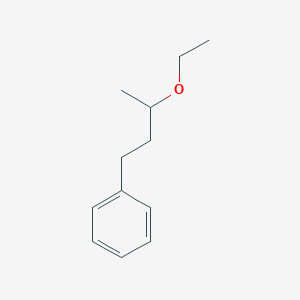


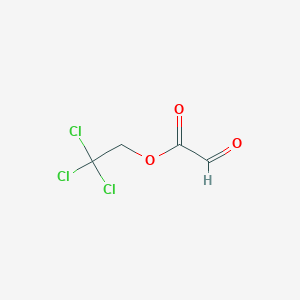
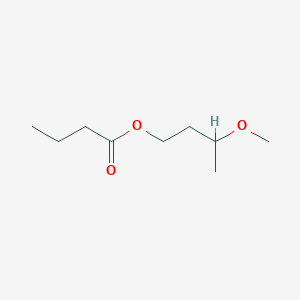

![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)

